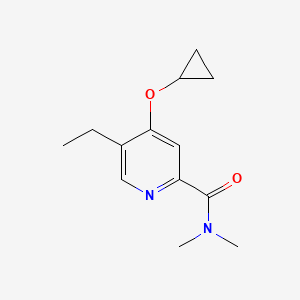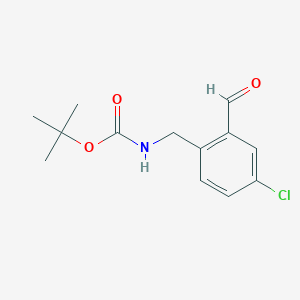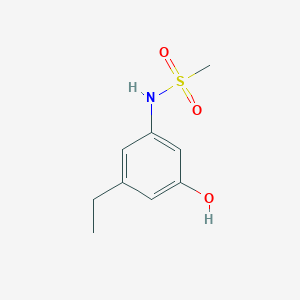
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide is a chemical compound with a unique structure that includes an ethyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-ethyl-5-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Hydroxyphenyl)methanesulfonamide
- N-(3-Aminophenyl)methanesulfonamide
- N-(3-Methylphenyl)methanesulfonamide
Uniqueness
N-(3-Ethyl-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both an ethyl group and a hydroxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and biological activities compared to other similar compounds. The ethyl group enhances its lipophilicity, while the hydroxy group provides additional sites for hydrogen bonding and reactivity.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
N-(3-ethyl-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-4-8(6-9(11)5-7)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3 |
Clave InChI |
YRADCGVUKJTBHD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



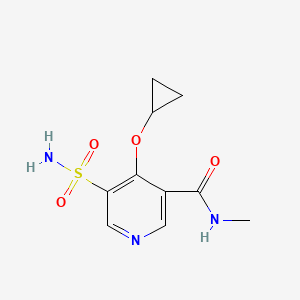
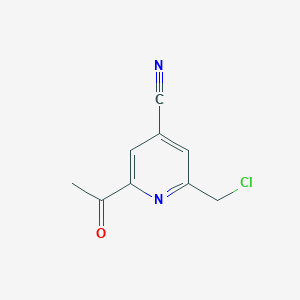

![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)

